molecular formula C8H14O2 B8729851 1-(Hydroxymethyl)-cyclohexanecarboxaldehyde

1-(Hydroxymethyl)-cyclohexanecarboxaldehyde

Cat. No. B8729851
M. Wt: 142.20 g/mol
InChI Key: NBWRHTJEHJHXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04393251

Procedure details

Using the method described in Example 1(b), 1.4 parts per hour of a 60 percent strength by weight solution of 1-hydroxymethyl-hexahydro-benzaldehyde in a 1:1 water-methanol mixture are hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.42 part of 1-hydroxymethyl-hexahydrobenzaldehyde per liter of catalyst per hour. The conversion is 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water, methanol and small amounts of hexahydrobenzyl alcohol and 1-hydroxymethyl-hexahydrobenzaldehyde, 1,1-di-hydroxymethylcyclohexane, of boiling point 120°-122° C./3 mbar (melting point 90°-92° C.), is obtained in an amount corresponding to 0.8314 part per hour. This is equivalent to a yield of 97.6% of theory, based on starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH:4]=[O:5].O.CO.O>CO>[CH2:2]([OH:1])[CH:3]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[OH:5][CH2:4][C:3]1([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH:2]=[O:1].[OH:1][CH2:2][C:3]1([CH2:4][OH:5])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(C=O)CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(C=O)CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
as described in Example 1(a), at 130° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1CCCCC1)O
Name
Type
product
Smiles
OCC1(C=O)CCCCC1
Name
Type
product
Smiles
OCC1(CCCCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04393251

Procedure details

Using the method described in Example 1(b), 1.4 parts per hour of a 60 percent strength by weight solution of 1-hydroxymethyl-hexahydro-benzaldehyde in a 1:1 water-methanol mixture are hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.42 part of 1-hydroxymethyl-hexahydrobenzaldehyde per liter of catalyst per hour. The conversion is 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water, methanol and small amounts of hexahydrobenzyl alcohol and 1-hydroxymethyl-hexahydrobenzaldehyde, 1,1-di-hydroxymethylcyclohexane, of boiling point 120°-122° C./3 mbar (melting point 90°-92° C.), is obtained in an amount corresponding to 0.8314 part per hour. This is equivalent to a yield of 97.6% of theory, based on starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH:4]=[O:5].O.CO.O>CO>[CH2:2]([OH:1])[CH:3]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[OH:5][CH2:4][C:3]1([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH:2]=[O:1].[OH:1][CH2:2][C:3]1([CH2:4][OH:5])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(C=O)CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(C=O)CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
as described in Example 1(a), at 130° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1CCCCC1)O
Name
Type
product
Smiles
OCC1(C=O)CCCCC1
Name
Type
product
Smiles
OCC1(CCCCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04393251

Procedure details

Using the method described in Example 1(b), 1.4 parts per hour of a 60 percent strength by weight solution of 1-hydroxymethyl-hexahydro-benzaldehyde in a 1:1 water-methanol mixture are hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.42 part of 1-hydroxymethyl-hexahydrobenzaldehyde per liter of catalyst per hour. The conversion is 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water, methanol and small amounts of hexahydrobenzyl alcohol and 1-hydroxymethyl-hexahydrobenzaldehyde, 1,1-di-hydroxymethylcyclohexane, of boiling point 120°-122° C./3 mbar (melting point 90°-92° C.), is obtained in an amount corresponding to 0.8314 part per hour. This is equivalent to a yield of 97.6% of theory, based on starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH:4]=[O:5].O.CO.O>CO>[CH2:2]([OH:1])[CH:3]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[OH:5][CH2:4][C:3]1([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH:2]=[O:1].[OH:1][CH2:2][C:3]1([CH2:4][OH:5])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(C=O)CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(C=O)CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
as described in Example 1(a), at 130° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1CCCCC1)O
Name
Type
product
Smiles
OCC1(C=O)CCCCC1
Name
Type
product
Smiles
OCC1(CCCCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.